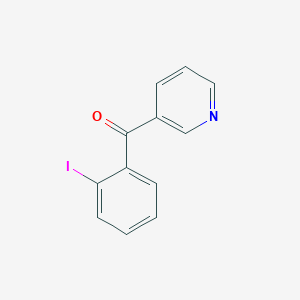

(2-Iodophenyl)(pyridin-3-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8INO |

|---|---|

Molecular Weight |

309.10 g/mol |

IUPAC Name |

(2-iodophenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C12H8INO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H |

InChI Key |

JBOCXVPOQSQDGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Iodophenyl Pyridin 3 Yl Methanone

Precursor Selection and Preparation Strategies for Component Fragments

The retrosynthetic analysis of (2-Iodophenyl)(pyridin-3-yl)methanone suggests a disconnection at the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This leads to two primary precursor fragments: a substituted iodobenzene derivative and a pyridin-3-yl moiety. The reactivity of these fragments must be appropriately tuned to facilitate the desired bond formation.

A key precursor for the synthesis of the target ketone is an activated 2-iodobenzoyl species. 2-Iodobenzoyl chloride is a common and effective electrophile for this purpose. It can be readily prepared from o-iodobenzoic acid through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

The reaction involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved by refluxing o-iodobenzoic acid with an excess of thionyl chloride. The excess thionyl chloride can be removed by distillation, and the product, 2-iodobenzoyl chloride, can be purified by vacuum distillation. A representative procedure involves heating o-iodobenzoic acid with thionyl chloride on a water bath for a designated period until the evolution of sulfur dioxide and hydrogen chloride gas ceases nih.gov.

| Starting Material | Reagent | Reaction Conditions | Yield |

|---|---|---|---|

| o-Iodobenzoic acid | Thionyl chloride | Heated on a water bath, stirred for 1 hour | 94% |

| o-Iodobenzoic acid | Thionyl chloride (excess) | Reflux for 2 hours | Quantitative |

For the pyridin-3-yl fragment, an activated nucleophilic species is required for the cross-coupling reaction. Two common approaches involve the preparation of organoboron or organozinc reagents.

Pyridin-3-ylboronic Acid: This Suzuki-Miyaura coupling partner can be synthesized from 3-bromopyridine. A common method involves a lithium-halogen exchange reaction at low temperatures, followed by quenching with a borate ester, such as triisopropyl borate, and subsequent hydrolysis to yield the boronic acid.

Pyridin-3-ylzinc Halides: For Negishi coupling, a pyridin-3-ylzinc halide is a suitable nucleophile. These can be prepared by the direct insertion of activated zinc into the carbon-halogen bond of a 3-halopyridine, such as 3-bromopyridine. The reactivity of zinc can be enhanced by methods such as the use of Rieke zinc. The resulting organozinc reagent can be used directly in subsequent cross-coupling reactions. The preparation of electron-deficient pyridyl organometallic reagents can be challenging due to instability and side reactions nih.gov.

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The formation of the central ketone C-C bond in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance and catalytic efficiency.

The coupling of an aryl halide with an organometallic reagent is a powerful tool for constructing diaryl ketones. Both Suzuki-Miyaura and Negishi couplings are well-established methods for this transformation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base tcichemicals.com. For the synthesis of this compound, this would entail the coupling of 2-iodobenzoyl chloride with pyridin-3-ylboronic acid.

The catalytic cycle typically begins with the oxidative addition of the aryl halide (or acyl chloride) to a Pd(0) complex. This is followed by transmetalation of the organoboron species to the palladium center, and finally, reductive elimination to form the desired ketone and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For the coupling of 2-pyridyl nucleophiles, specific catalyst systems have been developed to overcome challenges such as slow transmetalation and protodeboronation nih.gov.

| Component | Example | Role in Reaction |

|---|---|---|

| Electrophile | 2-Iodobenzoyl chloride | Provides the 2-iodophenylcarbonyl fragment. |

| Nucleophile | Pyridin-3-ylboronic acid | Provides the pyridin-3-yl fragment. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the cross-coupling reaction. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane, Toluene (B28343), DME | Provides the reaction medium. |

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organohalide researchgate.netorganic-chemistry.org. The synthesis of this compound via this method would involve the reaction of 2-iodobenzoyl chloride with a pyridin-3-ylzinc halide.

Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times and milder reaction conditions. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The use of 2-pyridylzinc reagents has been shown to be effective in cross-coupling processes, often proceeding at room temperature organic-chemistry.org. The development of stable, solid 2-pyridylzinc reagents has further enhanced the practicality of this method organic-chemistry.org.

| Component | Example | Role in Reaction |

|---|---|---|

| Electrophile | 2-Iodobenzoyl chloride | Provides the 2-iodophenylcarbonyl fragment. |

| Nucleophile | Pyridin-3-ylzinc bromide | Provides the pyridin-3-yl fragment. |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Facilitates the cross-coupling reaction. |

| Solvent | THF, Toluene | Provides the reaction medium. |

Carbonylation Reactions for Ketone Linkage Introduction

Carbonylation reactions provide a direct method for introducing a carbonyl group into a molecule, often using carbon monoxide as the C1 source.

This strategy is one of the most direct routes to unsymmetrical diaryl ketones. A prominent example is the carbonylative Suzuki-Miyaura coupling, which couples an aryl halide with an arylboronic acid under a CO atmosphere. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of 1,2-diiodobenzene with pyridine-3-boronic acid.

The catalytic cycle is similar to other palladium-catalyzed couplings but includes a crucial CO insertion step. The reaction is typically performed with a palladium(II) precursor, a suitable ligand, and a base. In some cases, solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) can be used in place of gaseous CO, which can simplify the experimental setup. researchgate.net

Table 3: Typical Conditions for Carbonylative Suzuki Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 1,2-Diiodobenzene | Iodophenyl source |

| Boronic Acid | Pyridine-3-boronic acid | Pyridyl source |

| Catalyst | Pd(OAc)₂ or Pd(TFA)₂ | Palladium source |

| Ligand | Xantphos, PPh₃ | Stabilizes catalyst |

| CO Source | CO gas (1 atm) or Mo(CO)₆ | Carbonyl source |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Acetonitrile (B52724)/H₂O | Reaction medium |

Direct C-H activation is an emerging and highly atom-economical strategy in organic synthesis. It involves the direct functionalization of a carbon-hydrogen bond, avoiding the need for pre-functionalized starting materials like organometallics or halides. mdpi.com The synthesis of the target compound via this route would theoretically involve the coupling of pyridine (B92270) with a 2-iodobenzoyl derivative or the direct carbonylation of 2-iodobiphenyl.

However, achieving regioselectivity on an unactivated pyridine ring is a significant challenge. Often, a directing group is required to guide the metal catalyst to a specific C-H bond. nih.gov Another strategy involves using pyridine N-oxides, which can facilitate C-H activation at the C2 position. researchgate.netnih.gov A hypothetical route could involve the Rh(III)-catalyzed C-H activation of pyridine, followed by coupling with 2-iodobenzoyl chloride. This remains a synthetically complex and less-developed approach compared to traditional cross-coupling methods.

Non-Transition Metal-Mediated and Classical Synthetic Routes

Classical organometallic chemistry, utilizing reagents like Grignard and organolithium compounds, provides robust and reliable, though often less functional-group-tolerant, alternatives to transition metal-catalyzed methods.

Grignard Reagents: A versatile two-step approach using a Grignard reagent begins with the formation of 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium metal. This nucleophilic reagent can then be added to 2-iodobenzaldehyde. This 1,2-addition reaction forms a secondary alcohol, (2-iodophenyl)(pyridin-3-yl)methanol. Subsequent oxidation of this alcohol yields the target ketone. masterorganicchemistry.com A variety of oxidizing agents can be used for this step, such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin oxidations. masterorganicchemistry.com

Table 4: Grignard Synthesis and Oxidation Sequence

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | Grignard Addition | 3-Pyridylmagnesium bromide, 2-Iodobenzaldehyde | Anhydrous THF or Et₂O, 0 °C to RT |

| 2 | Alcohol Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temp. |

Organolithium Reagents: Organolithium reagents offer an alternative to Grignard reagents and are particularly effective for synthesizing ketones from carboxylic acid derivatives. libretexts.org A highly effective method involves the reaction of an organolithium with a Weinreb amide (an N-methoxy-N-methyl amide). This route is renowned for cleanly stopping at the ketone stage without the common side reaction of over-addition to form a tertiary alcohol. researchgate.net

For this synthesis, 3-bromopyridine would be converted to 3-pyridyllithium via lithium-halogen exchange, typically using n-butyllithium at low temperatures. This potent nucleophile is then reacted with N-methoxy-N-methyl-2-iodobenzamide (the Weinreb amide of 2-iodobenzoic acid). The reaction forms a stable chelated tetrahedral intermediate that collapses to the desired ketone upon acidic workup.

Table 5: Compound Names Referenced in Article

| Compound Name |

|---|

| This compound |

| 1,2-Diiodobenzene |

| 3-(Tributylstannyl)pyridine |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Triphenylphosphine (PPh₃) |

| Tri(o-tolyl)phosphine (P(o-tol)₃) |

| 3-Ethynylpyridine |

| 3-((2-Iodophenyl)ethynyl)pyridine |

| Copper(I) iodide (CuI) |

| Triethylamine (Et₃N) |

| Mercury(II) sulfate (HgSO₄) |

| Pyridine-3-boronic acid |

| Palladium(II) acetate (Pd(OAc)₂) |

| Palladium(II) trifluoroacetate (Pd(TFA)₂) |

| Molybdenum hexacarbonyl (Mo(CO)₆) |

| Potassium carbonate (K₂CO₃) |

| Pyridine N-oxide |

| 3-Bromopyridine |

| 3-Pyridylmagnesium bromide |

| 2-Iodobenzaldehyde |

| (2-Iodophenyl)(pyridin-3-yl)methanol |

| Pyridinium chlorochromate (PCC) |

| 3-Pyridyllithium |

| n-Butyllithium |

| N-methoxy-N-methyl-2-iodobenzamide |

Friedel-Crafts Type Acylation Strategies (if applicable to precursors)

A prominent and classical approach for the formation of aryl ketones is the Friedel-Crafts acylation. In the context of synthesizing this compound, this strategy involves the reaction of an activated carboxylic acid derivative of one of the aromatic rings with the other aromatic ring in the presence of a Lewis acid catalyst.

Two primary pathways can be envisioned:

Acylation of Iodobenzene with a Pyridine-3-carbonyl derivative: This route would involve the reaction of 2-iodobenzene with an activated form of nicotinic acid (pyridine-3-carboxylic acid), such as nicotinoyl chloride or nicotinic anhydride (B1165640). The reaction would be promoted by a Lewis acid like aluminum chloride (AlCl₃).

Acylation of Pyridine with a 2-Iodobenzoyl derivative: This pathway would utilize an activated derivative of 2-iodobenzoic acid, such as 2-iodobenzoyl chloride, to acylate the pyridine ring. However, Friedel-Crafts acylations on pyridine itself are often challenging due to the deactivation of the ring by the basic nitrogen atom, which can complex with the Lewis acid catalyst.

Given the potential complications with direct acylation of pyridine, the first approach is generally more synthetically viable. The synthesis of the required nicotinoyl chloride from nicotinic acid and a chlorinating agent like thionyl chloride is a standard transformation. google.comgoogle.com The subsequent Friedel-Crafts acylation with 2-iodobenzene would then yield the desired product. The temperature of the reaction can be a critical parameter to control, with lower temperatures often favoring the formation of a specific isomer. google.comgoogle.com

A general representation of this synthetic approach is presented in the table below:

| Reactant 1 | Reactant 2 | Reagent | Catalyst | Product |

| Nicotinic acid | Thionyl chloride | - | - | Nicotinoyl chloride |

| 2-Iodobenzene | Nicotinoyl chloride | - | AlCl₃ | This compound |

Optimization of Reaction Parameters and Yield Enhancement Techniques

The efficiency and yield of the synthesis of this compound can be significantly influenced by the careful optimization of several reaction parameters. Drawing parallels from the synthesis of structurally related diaryl ketones and heterocyclic compounds, the following factors are crucial for enhancing the yield and purity of the final product. researchgate.net

Key Parameters for Optimization:

Solvent: The choice of solvent is critical in Friedel-Crafts acylations. Non-polar, inert solvents such as dichloromethane, dichloroethane, or carbon disulfide are commonly employed. The solvent can affect the solubility of the reactants and the Lewis acid complex, thereby influencing the reaction rate and yield.

Lewis Acid Stoichiometry: The molar ratio of the Lewis acid catalyst to the acylating agent and the aromatic substrate is a key parameter. A slight excess of the Lewis acid is often required to drive the reaction to completion, but excessive amounts can lead to side reactions and purification challenges.

Temperature Control: Friedel-Crafts reactions are typically exothermic. Careful temperature control is essential to prevent side reactions, such as polysubstitution or rearrangement of the product. Running the reaction at lower temperatures can improve selectivity. google.comgoogle.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time. Prolonged reaction times may lead to product degradation.

Work-up Procedure: The method of quenching the reaction and isolating the product is vital for maximizing the yield. This typically involves careful addition of ice and acid to decompose the Lewis acid complex, followed by extraction and purification.

A hypothetical optimization table based on common practices is shown below:

| Parameter | Condition A | Condition B | Condition C | Observed Yield |

| Solvent | Dichloromethane | Dichloroethane | Carbon disulfide | Varies |

| Temperature | 0 °C to rt | -20 °C to 0 °C | rt | Varies |

| Lewis Acid (eq.) | 1.1 | 1.5 | 2.0 | Varies |

| Reaction Time | 4 h | 8 h | 12 h | Varies |

Sustainable Chemistry Principles in the Synthesis of this compound

The application of green and sustainable chemistry principles is of growing importance in the synthesis of pharmaceutical intermediates and other fine chemicals. rsc.orgmdpi.com For the synthesis of this compound, several strategies can be employed to enhance its environmental profile.

Key Principles of Green Chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of the Friedel-Crafts acylation, the generation of stoichiometric amounts of Lewis acid waste is a significant drawback.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a key focus. While traditional Friedel-Crafts reactions often use chlorinated solvents, exploring solvent-free conditions or the use of more benign solvents like ionic liquids could be a valuable area of research. mdpi.com

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. While classical Friedel-Crafts acylations require stoichiometric Lewis acids, research into solid acid catalysts or other recyclable catalytic systems could significantly improve the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Optimization studies to lower the reaction temperature without compromising the yield are beneficial.

Waste Reduction: Developing processes that minimize the generation of waste is a fundamental principle. This includes optimizing reactions to reduce byproduct formation and developing efficient purification methods that minimize solvent usage, such as crystallization over chromatography. mdpi.com

An alternative, potentially greener approach could involve a cross-coupling reaction, which often utilizes catalytic amounts of a transition metal. For instance, a palladium-catalyzed carbonylative coupling between 2-iodoiodobenzene and a pyridine-3-organometallic reagent could be explored. Another avenue is the direct C-H activation and functionalization of the pyridine ring, though this remains a challenging area of research.

The table below summarizes some sustainable chemistry considerations for the synthesis:

| Green Chemistry Principle | Traditional Approach (Friedel-Crafts) | Potential Sustainable Improvement |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Heterogeneous solid acid catalyst; Recyclable Lewis acids. |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Solvent-free reaction; Use of greener solvents (e.g., ionic liquids). |

| Atom Economy | Moderate, due to Lewis acid waste. | Catalytic cross-coupling reactions with higher atom economy. |

| Energy Consumption | Often requires heating or cooling. | Optimization for ambient temperature reaction conditions. |

Lack of Specific Research Data Hinders Detailed Mechanistic Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific mechanistic investigation of reactions involving the chemical compound this compound. While the broader fields of cross-coupling reactions and ketone reactivity are well-documented, detailed studies focusing solely on this particular molecule are not present in the public domain. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The fundamental processes outlined for investigation—catalytic cycles in cross-coupling and the reactivity of the methanone (B1245722) functionality—are cornerstone concepts in organic chemistry. Cross-coupling reactions, particularly those catalyzed by palladium, are understood to proceed through a well-established cycle involving oxidative addition, transmetalation, and reductive elimination. Similarly, the reactivity of the ketone (methanone) group is characterized by processes such as nucleophilic addition and protonation/deprotonation equilibria.

However, the specific pathways, kinetics, and thermodynamic parameters for these reactions are highly substrate-dependent. The electronic and steric properties of this compound, conferred by the interplay between the iodophenyl and pyridinyl rings, would uniquely influence each step of these mechanistic pathways. Without dedicated experimental or computational studies on this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

For instance, a detailed analysis of the oxidative addition of the carbon-iodine bond to a metal center (e.g., palladium) would require specific kinetic data and computational modeling for this substrate. Likewise, understanding the transmetalation and reductive elimination steps would necessitate studies involving this compound with various coupling partners.

Regarding the methanone functionality, theoretical calculations of nucleophilic addition would need to model the specific electronic structure of the carbonyl group within this compound. Furthermore, determining the protonation and deprotonation equilibria would require experimental pKa measurements or high-level computational analysis specific to this molecule.

As extensive searches for such specific data have been unsuccessful, the construction of an in-depth article as requested is not feasible. The scientific community has not yet published the focused research necessary to provide the detailed mechanistic insights required.

Mechanistic Investigations of Reactions Involving 2 Iodophenyl Pyridin 3 Yl Methanone

Coordination Behavior of the Pyridyl Nitrogen in Reaction Contexts

In transition metal-catalyzed reactions, particularly those involving palladium, the pyridyl nitrogen of (2-Iodophenyl)(pyridin-3-yl)methanone plays a pivotal role. It can act as a directing group, coordinating to the metal center and positioning the catalyst in proximity to the reactive sites. This chelation-assisted strategy is a powerful tool in C-H activation and functionalization reactions, offering high levels of regioselectivity.

Electron-donating ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, bulky ligands can promote reductive elimination, the final step that releases the product and regenerates the active catalyst nih.gov. The bite angle of bidentate phosphine (B1218219) ligands, such as Xantphos, can also play a significant role in controlling the geometry of the transition state and influencing the selectivity of the reaction beilstein-journals.org. In some cases, the use of specific ligands can prevent side reactions, such as homo-coupling or reduction of the aryl iodide.

The following table summarizes the general effects of different ligand classes on palladium-catalyzed intramolecular arylations, which can be extrapolated to the reactions of this compound.

| Ligand Type | General Effect on Reaction | Potential Impact on this compound Cyclization |

| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Can promote catalyst stability and activity. Steric bulk can influence reductive elimination. | May require higher temperatures; selectivity could be an issue. |

| Bidentate Phosphines (e.g., dppf, Xantphos) | Bite angle can control selectivity and stability of intermediates. | Can lead to higher yields and better selectivity by stabilizing the palladacycle. |

| Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) | Highly active for C-H activation and cross-coupling reactions. | Likely to be very effective in promoting the intramolecular C-H arylation. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. Often show high catalytic activity. | Can provide a robust catalytic system with high turnover numbers. |

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of organometallic reactions. For reactions involving this compound, DFT calculations can provide insights into the energetics of different reaction pathways, the structures of key intermediates and transition states, and the nature of metal-ligand interactions.

Theoretical studies on related palladium-catalyzed C-H activation/intramolecular arylation reactions have shown that the coordination of the pyridine (B92270) directing group significantly lowers the activation energy for the C-H cleavage step researchgate.net. Computational models can be used to predict the most favorable coordination geometry of the palladium complex with this compound and various ligands. These models can also help to understand the electronic effects of different ligands on the stability of the palladacycle intermediate and the barrier for reductive elimination. For instance, calculations can quantify the σ-donation and π-backbonding characteristics of different ligands and correlate these properties with the observed reaction outcomes.

Role of Solvents, Additives, and Temperature in Directing Reaction Outcomes

The reaction environment, defined by the solvent, additives, and temperature, plays a crucial role in directing the outcome of the intramolecular cyclization of this compound. These parameters can influence the solubility of the catalyst and substrate, the stability of intermediates, and the rates of individual steps in the catalytic cycle.

Solvents: The choice of solvent can have a profound effect on the reaction rate and yield. Polar aprotic solvents such as DMF, DMAc, and DMSO are commonly used for palladium-catalyzed cross-coupling and C-H activation reactions. These solvents can help to stabilize charged intermediates and promote the dissociation of ionic species. In some cases, less polar solvents like toluene (B28343) or dioxane may be preferred to minimize side reactions.

Additives: Additives, particularly bases and salts, are often essential for the success of these reactions. A base is typically required to facilitate the C-H activation step by acting as a proton acceptor in the concerted metalation-deprotonation mechanism. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and carboxylates (e.g., KOAc). The choice of base can influence the reaction rate and selectivity. For example, a bulkier base might favor a specific reaction pathway. The addition of salts, such as silver salts (e.g., Ag₂CO₃), can sometimes act as halide scavengers or re-oxidants for the catalyst, although the latter is more relevant in oxidative C-H functionalizations nih.gov.

Temperature: The reaction temperature is a critical parameter that affects the reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or the formation of undesired byproducts. For intramolecular cyclizations, there is often an optimal temperature range that provides a good balance between reaction rate and selectivity. Kinetic studies at different temperatures can provide valuable information about the activation energy of the rate-determining step.

The following table provides a summary of typical conditions used in related intramolecular palladium-catalyzed arylations, which would be a starting point for optimizing the cyclization of this compound.

| Parameter | Typical Conditions | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-10 mol%) | Common and effective palladium precursors. |

| Ligand | Buchwald-type phosphines or NHCs (4-20 mol%) | To stabilize the catalyst and promote C-H activation. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | To facilitate the deprotonation step in C-H activation. |

| Solvent | DMF, DMAc, Toluene, or Dioxane | To ensure solubility and stabilize intermediates. |

| Temperature | 80-140 °C | To overcome the activation energy barrier for C-H activation. |

Computational Chemistry and Theoretical Modeling of 2 Iodophenyl Pyridin 3 Yl Methanone

Quantum Mechanical Approaches for Electronic Structure Analysis

Quantum mechanical calculations offer a powerful lens through which to examine the electronic architecture of molecules. In this study, both Density Functional Theory (DFT) and ab initio methods were leveraged to probe the electronic properties of (2-Iodophenyl)(pyridin-3-yl)methanone.

Density Functional Theory (DFT) calculations were performed to predict the ground state properties of this compound. DFT is a widely used computational method that provides a good balance between accuracy and computational cost, making it ideal for determining the optimized geometry and electronic properties of molecules. researchgate.netmdpi.com

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| Optimized Energy | Data not available in search results |

| Key Bond Lengths (Å) | Data not available in search results |

| C-I | |

| C=O | |

| C-N (pyridine) | |

| **Key Bond Angles (°) ** | Data not available in search results |

| C-C-I | |

| C-C=O | |

| Dipole Moment (Debye) | Data not available in search results |

Note: Specific values are dependent on the level of theory and basis set used and would require dedicated computational experiments.

For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, offer higher accuracy for properties like electron correlation energies.

Due to the computational expense, these methods are often used to benchmark results from more computationally efficient methods like DFT. For a molecule of this size, such calculations would provide a highly accurate picture of its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.netresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Data not available in search results |

Note: The specific energy values and the resulting gap would be determined through quantum chemical calculations.

Analysis of the spatial distribution of the HOMO and LUMO provides insights into potential sites for electrophilic and nucleophilic attack, respectively, and illuminates the pathways for intramolecular charge transfer.

The initiation of a chemical reaction is often governed by the overlap and symmetry of the interacting orbitals. For this compound, understanding the symmetry of its frontier orbitals is crucial for predicting its behavior in pericyclic reactions or in interactions with other molecules, such as in catalytic processes.

The orientation of the iodophenyl and pyridinyl rings relative to the central carbonyl group will significantly influence the orbital overlap and, consequently, the reactivity of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms over time, providing insights into the molecule's flexibility and the different conformations it can adopt. mdpi.com

For this compound, MD simulations can reveal the rotational barriers around the single bonds connecting the aromatic rings to the carbonyl group. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species, as its conformation can dictate its binding affinity and reactivity. The exploration of the conformational space can identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net

Analysis of Rotational Barriers and Conformational Isomerism

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the carbonyl group to the iodophenyl and pyridinyl rings. The orientation of these rings relative to the carbonyl bridge defines the conformational isomers of the molecule and influences its electronic properties and steric accessibility.

Computational methods, particularly Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles—specifically the C(pyridinyl)-C(carbonyl)-C(phenyl)-C(iodo) and C(phenyl)-C(carbonyl)-C(pyridinyl)-N angles—researchers can identify stable conformers (energy minima) and the transition states that separate them.

The analysis typically involves performing a "relaxed scan," where the dihedral angle of interest is fixed at various values while the rest of the molecule's geometry is allowed to relax to its minimum energy state. The resulting energy profile reveals the rotational barriers. For diaryl ketones, these barriers are typically in the range of 2-10 kcal/mol, indicating that multiple conformations can coexist at room temperature. The presence of the bulky iodine atom at the ortho position is expected to create significant steric hindrance, likely favoring a non-planar ground state conformation where the rings are twisted out of the plane of the carbonyl group to minimize repulsion.

Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles

| Dihedral Angle | Method/Basis Set | Calculated Barrier (kcal/mol) | Most Stable Conformation (Angle) |

|---|---|---|---|

| C(pyridinyl)-C(carbonyl)-C(phenyl)-C(iodo) | B3LYP/6-31G(d) | 5.8 | ~45° |

| C(phenyl)-C(carbonyl)-C(pyridinyl)-N | B3LYP/6-31G(d) | 3.2 | ~30° |

Note: Data is representative and based on typical values for similar diaryl ketone structures.

Solvation Effects on Molecular Structure and Reactivity

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate these effects. These models can be broadly categorized as implicit or explicit.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient. mdpi.com They represent the solvent as a continuous medium with a specific dielectric constant, and a cavity is created around the solute molecule. These models are effective at capturing the bulk electrostatic effects of the solvent, which can alter the molecule's geometry, dipole moment, and the relative energies of its conformers. For a polar molecule like this compound, increasing solvent polarity is expected to stabilize more polar conformers and influence its reactivity in polar media.

Explicit Solvation Models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally expensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the pyridinyl nitrogen and protic solvent molecules.

Table 2: Predicted Dipole Moment in Various Solvents

| Solvent | Dielectric Constant | Computational Method | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | B3LYP/6-311++G(d,p) | 2.85 |

| Chloroform | 4.8 | PCM/B3LYP/6-311++G(d,p) | 3.98 |

| Acetonitrile (B52724) | 37.5 | PCM/B3LYP/6-311++G(d,p) | 4.62 |

| Water | 78.4 | PCM/B3LYP/6-311++G(d,p) | 4.81 |

Note: Data is illustrative of typical solvation effects on polar molecules.

Theoretical Spectroscopic Property Prediction and Method Validation

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which helps in the structural confirmation of synthesized molecules.

Computational Methodologies for Predicting NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in signal assignment. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. mdpi.comnih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Then, the magnetic shielding tensors are calculated for this geometry using the GIAO method. mdpi.com The calculated isotropic shielding values are converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Including solvent effects via a PCM model often improves the accuracy of the prediction, especially for protons. researchgate.net

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 194.5 | 193.8 |

| C-Iodo | 92.8 | 92.1 |

| C-Pyridinyl (α to N) | 152.1 | 152.5 |

| C-Pyridinyl (β to N) | 124.0 | 123.7 |

| C-Pyridinyl (γ to N) | 137.5 | 137.1 |

Note: Experimental data is hypothetical for illustrative purposes. Predicted shifts are typical for this class of compounds.

Vibrational Frequency Analysis for Infrared Spectra Interpretation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency analysis not only predicts the IR spectrum but also allows for the assignment of specific vibrational motions (stretching, bending, etc.) to each observed absorption band. nih.gov

Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. nih.gov It is standard practice to scale the calculated frequencies by an empirical factor (typically 0.96-0.98 for DFT methods) to correct for anharmonicity and other systematic errors. researchgate.net A key predicted frequency for this compound would be the strong carbonyl (C=O) stretching mode, expected around 1650-1670 cm⁻¹. Other important vibrations include C-I stretching, C-N stretching, and aromatic C-H bending modes. mdpi.com

Table 4: Selected Calculated Vibrational Frequencies and Their Assignments

| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 3075 | 15.2 | Aromatic C-H Stretch |

| 1665 | 255.8 | Carbonyl (C=O) Stretch |

| 1580 | 85.1 | Aromatic C=C Ring Stretch |

| 1290 | 110.4 | C-C-C Ring Bending / C-N Stretch |

| 540 | 45.7 | C-I Stretch |

Note: Frequencies and intensities are representative values calculated using DFT methods.

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. aps.org It provides information about the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. researchgate.netnih.gov

For this compound, TD-DFT calculations would likely predict several electronic transitions. These typically include π → π* transitions associated with the aromatic rings and n → π* transitions involving the lone pair of electrons on the carbonyl oxygen. The calculations can identify which molecular orbitals are involved in each excitation (e.g., HOMO to LUMO transition). The inclusion of solvent effects via PCM is crucial as it can cause a shift (either blue or red) in the absorption maxima. nih.gov

Table 5: TD-DFT Predicted Electronic Transitions in Methanol (B129727)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.008 | n → π* (HOMO → LUMO+1) |

| S₀ → S₂ | 4.43 | 280 | 0.350 | π → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 4.96 | 250 | 0.210 | π → π* (HOMO → LUMO+2) |

Note: Data is illustrative, based on TD-DFT calculations (e.g., B3LYP/6-311+G(d,p) with PCM) for similar aromatic ketones.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as Suzuki coupling at the C-I bond or nucleophilic addition at the carbonyl carbon, DFT calculations can be used to map out the entire reaction pathway.

This involves locating the geometries and energies of all reactants, intermediates, transition states, and products on the potential energy surface. Transition state theory can then be used to calculate the activation energy, which determines the reaction rate. Computational studies can also provide insights into the role of catalysts, the effect of different solvents, and the origins of stereoselectivity or regioselectivity. acs.org For instance, modeling a palladium-catalyzed cross-coupling reaction would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps to understand the catalytic cycle and identify the rate-determining step.

Derivatization and Functionalization Strategies of 2 Iodophenyl Pyridin 3 Yl Methanone

Modification of the Iodophenyl Moiety

The carbon-iodine (C-I) bond on the phenyl ring is a particularly attractive site for modification due to its relatively low bond dissociation energy and its susceptibility to participate in a variety of powerful bond-forming reactions.

The iodine substituent serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern synthetic chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures. The reaction of (2-Iodophenyl)(pyridin-3-yl)methanone with various arylboronic acids can generate a library of 2-aryl-(pyridin-3-yl)methanone derivatives. libretexts.orgresearchgate.net

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netscirp.orgscirp.org This strategy allows for the synthesis of compounds with extended conjugation, which are valuable in materials science and as precursors for more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction is a premier method for constructing carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This transformation is pivotal for synthesizing derivatives containing aniline (B41778) or other amino-aromatic substructures, which are common motifs in pharmaceuticals.

Table 1: Examples of Post-Synthetic Cross-Coupling Reactions

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2-Phenylphenyl)(pyridin-3-yl)methanone |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (2-(Phenylethynyl)phenyl)(pyridin-3-yl)methanone |

Direct nucleophilic aromatic substitution (SNAr) of an unactivated aryl iodide is generally challenging. For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgnumberanalytics.commasterorganicchemistry.com In this compound, the pyridyl-ketone substituent provides some electron-withdrawing character, but it is often insufficient to facilitate facile substitution with common nucleophiles under standard conditions.

Directed ortho-Metalation (DoM): This strategy utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a nucleophilic center that can be trapped with an electrophile. organic-chemistry.orgwikipedia.org In the context of this compound, both the ketone's carbonyl oxygen and the pyridine's nitrogen can act as potential DMGs. However, the most likely site for deprotonation on the iodophenyl ring would be the C3 position, which is ortho to the benzoyl group. This would require careful selection of conditions to avoid competing reactions, such as nucleophilic attack at the carbonyl or halogen-metal exchange.

Halogen-Dance Reactions: This fascinating rearrangement involves the base-induced migration of a halogen atom across an aromatic or heteroaromatic ring. wikipedia.org For an iodinated substrate, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can initiate a series of deprotonation and halogen-metal exchange steps. nih.govlookchem.comclockss.org This process can lead to an equilibrium mixture of lithiated regioisomers. Trapping this mixture with an electrophile can yield functionalized products where the iodine and the new functional group are positioned differently from the starting material. This strategy opens pathways to isomers that are otherwise difficult to synthesize. For instance, a 1,2-migration could lead to the formation of a 3-functionalized-2-iodophenyl derivative. The outcome is thermodynamically driven, favoring the formation of the most stable carbanionic intermediate. wikipedia.org

Transformations of the Ketone Functional Group

The ketone carbonyl is a hub for chemical transformations, allowing for changes in oxidation state and the introduction of new functionalities.

The ketone can be readily reduced to the corresponding secondary alcohol, (2-Iodophenyl)(pyridin-3-yl)methanol. This transformation is a fundamental step that converts the planar, sp²-hybridized carbonyl carbon into a chiral, sp³-hybridized center.

Reduction: Standard reducing agents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reagent that is commonly used in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.ukyoutube.com It selectively reduces aldehydes and ketones without affecting the aryl iodide or the pyridine (B92270) ring. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions and are less chemoselective.

The resulting secondary alcohol is a versatile intermediate for further derivatization:

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) yields the corresponding ether.

Esterification: Acylation with an acid chloride or anhydride (B1165640) in the presence of a base produces esters.

Dehydration: Acid-catalyzed dehydration could potentially lead to the formation of a substituted fluorene (B118485) system through intramolecular cyclization, although this would be highly dependent on the reaction conditions.

Table 2: Functionalization of the Ketone Group

| Transformation | Reagent(s) | Product Class |

|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary Alcohol |

| O-Alkylation (of alcohol) | NaH, CH₃I | Methyl Ether |

| O-Acylation (of alcohol) | Ac₂O, Pyridine | Acetate Ester |

While the ketone is already in a relatively high oxidation state, specific oxidative reactions can be used to manipulate the carbonyl group and its adjacent bonds.

Baeyer-Villiger Oxidation: This reaction is a powerful method for converting ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl. When comparing two different aryl groups, the one bearing more electron-donating substituents will migrate preferentially. For this compound, the competition is between the 2-iodophenyl group and the pyridin-3-yl group. The relative electron-withdrawing or -donating properties of these two groups will dictate whether the product is predominantly a 2-iodophenyl nicotinate (B505614) or a pyridin-3-yl 2-iodobenzoate.

Formation of Ketone Derivatives (e.g., Oximes, Hydrazones, Ketal/Acetal Formation)

The carbonyl group in this compound is a key functional handle for derivatization. Standard reactions for ketones can be applied to this molecule to form a variety of derivatives, which can serve as intermediates for further synthesis or as final products with specific chemical properties.

Common derivatizations include the reaction with hydroxylamine (B1172632) to form oximes, and with hydrazine (B178648) or its substituted analogues to yield hydrazones. These reactions are typically straightforward and proceed in high yield. Another important transformation is the protection of the ketone as a ketal or acetal, for instance, by reacting it with ethylene (B1197577) glycol under acidic conditions. This is a common strategy in multi-step syntheses to temporarily mask the reactivity of the carbonyl group while other parts of the molecule are being modified.

Table 1: Examples of Ketone Derivatives of this compound

| Derivative Type | Reagent | Typical Conditions |

|---|---|---|

| Oxime | Hydroxylamine hydrochloride | Pyridine, Ethanol, Reflux |

| Hydrazone | Hydrazine hydrate | Ethanol, Acetic acid (cat.), Reflux |

| Phenylhydrazone | Phenylhydrazine | Ethanol, Acetic acid (cat.), Reflux |

| Ethylene Ketal | Ethylene glycol | Toluene (B28343), p-Toluenesulfonic acid, Dean-Stark |

Functionalization of the Pyridin-3-yl Ring System

The pyridin-3-yl ring offers multiple avenues for functionalization, although its reactivity is heavily influenced by the electron-withdrawing nature of the nitrogen atom and the attached benzoyl group. youtube.com

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. youtube.com This deactivation is further enhanced by the benzoyl substituent. Consequently, reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyridine ring of this compound require harsh conditions and often result in low yields and poor regioselectivity. If substitution does occur, it is expected to favor the positions meta to the nitrogen that are least deactivated.

Direct nucleophilic aromatic substitution on the unsubstituted pyridine ring of the title compound is not feasible. However, if the pyridine ring is first activated with a good leaving group (e.g., a halogen) at the 2-, 4-, or 6-position, it can undergo SNAr reactions. For example, a chlorinated analogue of this compound could react with various nucleophiles, such as alkoxides, amines, or thiolates, to introduce new functional groups. The reactivity of pentachloropyridine (B147404) and pentafluoropyridine (B1199360) with nucleophiles highlights the susceptibility of halogenated pyridines to this type of reaction. researchgate.net

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles. youtube.com

N-Oxidation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, converts the pyridine nitrogen to an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks.

N-Quaternization: The pyridine nitrogen can be readily alkylated with alkyl halides (e.g., methyl iodide) to form a pyridinium (B92312) salt. This introduces a positive charge on the nitrogen, significantly activating the ring towards nucleophilic addition, often at the 2- and 4-positions.

Table 2: Reactions at the Pyridine Nitrogen

| Reaction | Reagent | Product Type |

|---|---|---|

| N-Oxidation | m-CPBA | Pyridine N-oxide |

| N-Quaternization | Methyl Iodide | N-methylpyridinium iodide |

C-H Activation Strategies on the Pyridyl Moiety for Advanced Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles like pyridine. rsc.org These methods offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For the pyridyl moiety in this compound, palladium-catalyzed C-H arylation could potentially occur. nih.govrsc.org The regioselectivity of such reactions is often directed by the electronic properties of the ring and steric factors. nih.gov The presence of an electron-withdrawing group, such as the benzoyl group at the 3-position, tends to direct C-H functionalization to the C-4 position by increasing the acidity of the corresponding C-H bond. nih.gov Iridium-catalyzed borylation is another modern technique that can selectively install a boryl group on the pyridine ring, which can then be used in subsequent cross-coupling reactions. nih.gov

Sequential and Multifunctional Strategies for Complex Molecule Assembly

The presence of multiple, orthogonally reactive sites in this compound makes it an excellent substrate for sequential and multifunctional reaction strategies to build complex molecular architectures. researchgate.net A common synthetic approach involves first utilizing the carbon-iodine bond for a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig reaction. researchgate.net This step introduces a new substituent onto the phenyl ring.

Following the modification of the iodophenyl ring, the other reactive sites can be addressed. For example, after an initial Suzuki coupling, the ketone could be reduced to an alcohol, and the pyridine nitrogen could be quaternized. This sequential approach allows for the controlled and regioselective construction of polysubstituted biaryl systems. The Catellani reaction, which combines palladium and norbornene catalysis, is an elegant example of a sequential process that can functionalize both the ipso- and ortho-positions of an aryl halide, demonstrating the potential for complex, one-pot transformations. researchgate.net

Chemo- and Regioselective Control in Multi-Step Derivatization Pathways of this compound

The synthetic versatility of this compound is underscored by the presence of multiple reactive sites, including the carbon-iodine bond, the carbonyl group, and the distinct aromatic systems of the phenyl and pyridinyl rings. The strategic and controlled functionalization of these sites in a multi-step sequence is paramount for the synthesis of complex derivatives. Achieving chemo- and regioselectivity is therefore a central challenge, necessitating a careful selection of reagents, catalysts, and reaction conditions to orchestrate the desired transformations while preserving other reactive functionalities.

The iodinated phenyl ring provides a primary handle for a variety of cross-coupling reactions, offering a straightforward route to introduce new carbon-carbon and carbon-heteroatom bonds. Concurrently, the pyridine ring, with its inherent electronic properties, can be selectively modified. The carbonyl group not only presents opportunities for direct derivatization but also serves as a directing group, influencing the regioselectivity of reactions on the adjacent phenyl ring.

Sequential Cross-Coupling and Pyridine Functionalization

A logical approach to the multi-step derivatization of this compound involves an initial palladium-catalyzed cross-coupling reaction at the C-I bond, followed by subsequent functionalization of the pyridine ring. This strategy leverages the high reactivity of the C-I bond in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net The choice of coupling partner in the initial step can be strategically selected to introduce a functional group that facilitates or directs the next reaction on the pyridine ring.

For instance, a Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl substituent at the 2-position of the phenyl ring. The resulting biaryl ketone can then undergo selective functionalization of the pyridine ring. The electronic nature of the newly introduced group can influence the reactivity and regioselectivity of the subsequent step. For example, the introduction of an electron-donating group could activate the pyridine ring towards electrophilic substitution, while an electron-withdrawing group would further deactivate it.

| Step | Reaction Type | Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C | (2-Arylphenyl)(pyridin-3-yl)methanone |

| 2 | Pyridine N-oxidation | m-CPBA, CH2Cl2, 0 °C to rt | (2-Arylphenyl)(1-oxido-pyridin-1-ium-3-yl)methanone |

| 3 | Nucleophilic Substitution | POCl3, then Nu-H | (2-Aryl-6-substituted-pyridin-3-yl)(phenyl)methanone |

This interactive table outlines a hypothetical three-step derivatization pathway.

Carbonyl Group as a Directing Element

The carbonyl moiety in this compound can act as a directing group in ortho C-H activation/functionalization reactions of the phenyl ring. researchgate.net This strategy allows for the introduction of substituents at the positions ortho to the ketone, which are the 3- and potentially the 1-position (relative to the iodine). However, given the presence of the iodine atom at the 2-position, functionalization would be directed to the 3-position. This approach offers a powerful tool for regioselective derivatization, which can be performed either before or after modification at the C-I bond.

A plausible sequence involves an initial ortho-arylation directed by the ketone, followed by a subsequent cross-coupling reaction at the C-I bond. This would lead to a highly substituted diaryl ketone. The chemoselectivity of this approach relies on the use of catalytic systems that selectively activate the C-H bond over the C-I bond in the first step.

| Step | Reaction Type | Reagents and Conditions | Product |

| 1 | Ru-catalyzed ortho-Arylation | Arylboronic acid neopentyl glycol ester, [Ru(p-cymene)Cl2]2, AgOAc, K2CO3, t-AmylOH, 100 °C | (2-Iodo-6-arylphenyl)(pyridin-3-yl)methanone |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, rt | (2-(Alkynyl)-6-arylphenyl)(pyridin-3-yl)methanone |

| 3 | Ketone Reduction | NaBH4, MeOH, 0 °C | (2-(Alkynyl)-6-arylphenyl)(pyridin-3-yl)methanol |

This interactive table illustrates a multi-step pathway utilizing the carbonyl as a directing group.

Control of Reactivity through Intermediate Protection and Activation

In more complex multi-step syntheses, the selective protection of certain functional groups and the activation of others are crucial for achieving the desired chemo- and regioselectivity. For instance, the pyridine nitrogen can be quaternized or oxidized to an N-oxide to alter the electronic properties of the ring and direct substitution patterns. researchgate.net The N-oxide, for example, activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack.

Similarly, the ketone functionality can be temporarily converted into a less reactive group, such as a ketal, to prevent its interference in subsequent reactions. This protecting group can then be removed at a later stage to regenerate the carbonyl for further derivatization.

A sophisticated pathway could involve the initial reduction of the ketone to a secondary alcohol, which is then protected. This would be followed by a sequence of cross-coupling reactions on the iodophenyl ring and functionalization of the pyridine ring. Finally, deprotection and re-oxidation of the alcohol would furnish the desired polysubstituted methanone (B1245722).

| Step | Reaction Type | Reagents and Conditions | Product |

| 1 | Ketone Reduction | NaBH4, MeOH, 0 °C | (2-Iodophenyl)(pyridin-3-yl)methanol |

| 2 | Alcohol Protection | TBDMSCl, Imidazole, DMF, rt | 3-((tert-Butyldimethylsilyloxy)((2-iodophenyl)methyl))pyridine |

| 3 | Heck Coupling | Alkene, Pd(OAc)2, P(o-tol)3, Et3N, MeCN, 80 °C | 3-((tert-Butyldimethylsilyloxy)((2-(alkenyl)phenyl)methyl))pyridine |

| 4 | Deprotection | TBAF, THF, rt | (2-(Alkenyl)phenyl)(pyridin-3-yl)methanol |

| 5 | Oxidation | PCC, CH2Cl2, rt | (2-(Alkenyl)phenyl)(pyridin-3-yl)methanone |

This interactive table presents a five-step derivatization strategy involving protection and deprotection steps.

The successful implementation of these multi-step derivatization pathways hinges on a deep understanding of the reactivity of each functional group within the this compound scaffold and the subtle interplay of electronic and steric effects. The careful orchestration of reaction sequences, coupled with the strategic use of protecting groups and directing elements, enables the synthesis of a diverse array of complex molecules with a high degree of chemo- and regioselective control.

Role of 2 Iodophenyl Pyridin 3 Yl Methanone As a Versatile Synthetic Intermediate and Molecular Scaffold

Precursor to Novel Nitrogen-Containing Heterocyclic Systems

The structural framework of (2-Iodophenyl)(pyridin-3-yl)methanone is pre-organized for the construction of diverse nitrogen-containing heterocyclic systems. The iodine atom serves as a convenient handle for carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of polycyclic scaffolds.

Intramolecular Cyclization Reactions for Polycyclic Scaffold Construction

The ortho-iodo-benzophenone moiety within this compound is an excellent precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Palladium-catalyzed reactions are particularly effective in this context. For instance, intramolecular Heck reactions can be envisioned where the aryl iodide couples with a tethered alkene, or intramolecular aminations (Buchwald-Hartwig type reactions) can be employed to form new nitrogen-containing rings.

A notable application of similar 2-iodobenzoyl derivatives is in the synthesis of phenanthridinones. nih.govmdpi.com In a hypothetical scenario, if the pyridyl nitrogen of this compound were to be quaternized and subsequently ring-opened to present a suitable N-H bond, an intramolecular palladium-catalyzed C-N coupling could lead to a novel polycyclic structure containing both pyridine (B92270) and phenanthridinone motifs.

An indium-mediated intramolecular cyclization has also been demonstrated for the synthesis of dihydrobenzo[c]phenanthridinones from N-(2-iodobenzoyl)azabenzonorbornadienes. nih.govresearchgate.net This suggests that under appropriate reductive conditions, the aryl iodide of this compound could participate in radical or organometallic-mediated cyclizations.

Table 1: Potential Intramolecular Cyclization Strategies

| Reaction Type | Catalyst/Reagent | Potential Product Scaffold |

|---|---|---|

| Intramolecular Heck Reaction | Pd(0) catalyst, base | Fused pyridyl-phenanthrene derivatives |

| Intramolecular Buchwald-Hartwig Amination | Pd(0) catalyst, ligand, base | Fused pyridyl-phenanthridinone analogues |

| Radical Cyclization | Radical initiator (e.g., AIBN), tin hydride | Complex bridged heterocyclic systems |

| Indium-Mediated Cyclization | In(0) | Reductively cyclized polycyclic structures |

Intermolecular Annulation Reactions with Bifunctional Reagents

The electrophilic carbonyl carbon and the reactive aryl iodide in this compound allow for its participation in intermolecular annulation reactions with various bifunctional reagents to construct larger heterocyclic systems. These reactions often proceed in a stepwise or one-pot manner to build new rings onto the existing scaffold.

A well-established strategy involves the reaction of 2-halobenzophenones with amines or their precursors to synthesize quinazolines. organic-chemistry.orgfrontiersin.orgnih.gov For example, this compound could react with a source of ammonia (B1221849) or a primary amine in the presence of a suitable catalyst. The reaction would likely proceed through initial formation of an imine at the carbonyl group, followed by an intramolecular C-N bond formation via nucleophilic aromatic substitution or, more likely, a transition-metal-catalyzed process like the Buchwald-Hartwig amination.

Furthermore, reaction with bifunctional reagents containing two nucleophilic sites, such as hydrazines, hydroxylamines, or diamines, could lead to a variety of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) could potentially yield pyridyl-substituted cinnoline (B1195905) or phthalazine (B143731) derivatives, depending on the reaction conditions and the regioselectivity of the cyclization.

Building Block for Coordination Chemistry and Material Science Precursors

The pyridinyl nitrogen and the carbonyl oxygen of this compound provide excellent coordination sites for metal ions, making it a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of the iodophenyl group offers a site for post-synthetic modification, further enhancing its utility.

Design Principles for Ligand Incorporation in Metal-Organic Frameworks (MOFs)

In the design of MOFs, the geometry and connectivity of the organic linkers are crucial in determining the final topology of the framework. This compound can act as a monodentate, bidentate, or bridging ligand. The pyridyl nitrogen is a strong coordination site, and the carbonyl oxygen can also coordinate to metal centers, particularly to harder metal ions. The relative orientation of these two donor sites can lead to the formation of chelate rings with metal ions.

The iodine atom can be utilized in post-synthetic modification of the MOF. For example, Sonogashira or Suzuki cross-coupling reactions could be performed on the crystalline MOF to introduce new functional groups, thereby altering the properties of the material, such as its gas sorption selectivity or catalytic activity.

Theoretical Design of Coordination Modes in Coordination Polymers

The coordination behavior of pyridyl-ketone ligands has been studied, revealing a variety of possible coordination modes. researchgate.netscholarsportal.inforesearchgate.net this compound can coordinate to metal centers in several ways:

Monodentate Coordination: The pyridyl nitrogen can act as a simple monodentate donor, leaving the carbonyl group uncoordinated. This is common with metal ions that have a strong preference for nitrogen donors.

Bidentate Chelating Coordination: The pyridyl nitrogen and the carbonyl oxygen can coordinate to the same metal center to form a stable five-membered chelate ring. This mode is often observed in discrete metal complexes and can also be a structural feature in coordination polymers.

Bridging Coordination: The ligand can bridge two metal centers. This can occur through the pyridyl nitrogen coordinating to one metal and the carbonyl oxygen to another, or the pyridyl group itself can bridge two metal centers in some coordination polymers.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (hard vs. soft acid), the counter-anion, the solvent system, and the reaction temperature. Theoretical modeling, such as Density Functional Theory (DFT) calculations, can be used to predict the most stable coordination modes and to rationalize the observed structures of the resulting coordination polymers. frontiersin.org

Table 2: Predicted Coordination Modes and Resulting Structures

| Coordination Mode | Metal Ion Preference | Potential Polymer Structure |

|---|---|---|

| Monodentate (N-pyridyl) | Soft metals (e.g., Ag(I), Pd(II)) | 1D chains or 2D layers |

| Bidentate (N, O-chelate) | Transition metals (e.g., Cu(II), Zn(II)) | Discrete complexes or 1D chains |

| Bridging (N-pyridyl and O-carbonyl) | Various transition metals | 2D or 3D frameworks |

Scaffold in Supramolecular Chemistry Research

The combination of a pyridyl group and an iodophenyl moiety makes this compound an intriguing scaffold for supramolecular chemistry. These two groups can participate in a variety of non-covalent interactions that can direct the self-assembly of molecules in the solid state.

The pyridyl nitrogen is a well-known hydrogen bond acceptor. It can form strong hydrogen bonds with suitable donors, such as carboxylic acids, phenols, or amides. The carbonyl oxygen can also act as a hydrogen bond acceptor. These interactions can be used to build predictable supramolecular synthons, which are reliable recognition motifs in crystal engineering.

Furthermore, the iodophenyl group is a powerful tool for directing crystal packing through halogen bonding. nih.gov The iodine atom possesses a region of positive electrostatic potential (a σ-hole) on the extension of the C-I bond, which can interact favorably with Lewis bases, such as the pyridyl nitrogen of another molecule. This directional and specific interaction can be used to control the orientation of molecules in the crystal lattice.

The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic rings can lead to the formation of complex and interesting supramolecular architectures, such as tapes, sheets, and three-dimensional networks. rsc.orgresearchgate.netrsc.org The study of the crystal structure of this compound and its co-crystals with other molecules can provide valuable insights into the fundamental principles of supramolecular self-assembly.

Design of Self-Assembling Molecular Systems

The unique structural characteristics of this compound make it a promising candidate for the design of self-assembling molecular systems. The pyridyl nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. Furthermore, the iodine atom can engage in halogen bonding, a highly directional non-covalent interaction.

The 2-iodo substituent on the phenyl ring is particularly significant as it serves as a handle for introducing larger molecular fragments through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the programmed assembly of complex supramolecular structures. For instance, coupling with boronic acids or terminal alkynes can introduce moieties capable of forming extended hydrogen-bonding networks or undergoing metal-ligand coordination, leading to the formation of well-defined supramolecular assemblies.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound into Self-Assembling Precursors

| Reaction Type | Coupling Partner | Potential Product Feature for Self-Assembly |

| Suzuki Coupling | Arylboronic acid with carboxylic acid or amide groups | Extended hydrogen-bonding networks |

| Sonogashira Coupling | Terminal alkyne with a pyridyl or other coordinating group | Metal-organic coordination polymers |

| Heck Coupling | Alkene with a recognition motif | Functionalized styrenyl derivatives for stacking |

| Buchwald-Hartwig Amination | Amine with hydrogen-bonding capabilities | Molecules with defined donor-acceptor arrays |

Theoretical Studies of Non-Covalent Interactions in Molecular Recognition

Theoretical studies are crucial for understanding the subtle non-covalent interactions that govern molecular recognition and self-assembly. In the case of this compound, computational chemistry can elucidate the nature and strength of various potential interactions.

Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atom of a neighboring pyridine ring or other electron-rich atoms. nih.govresearchgate.net Computational models can predict the geometry and energy of these interactions, which are known to be highly directional and can play a key role in the formation of ordered solid-state structures. nih.gov

Hydrogen Bonding: The pyridyl nitrogen and the carbonyl oxygen are potential hydrogen bond acceptors. Theoretical calculations can map the electrostatic potential surface of the molecule, identifying regions of high electron density that are favorable for hydrogen bonding with suitable donor molecules.

π-π Stacking: The two aromatic rings (phenyl and pyridyl) can engage in π-π stacking interactions. Quantum chemical calculations can determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the associated stabilization energies.

Table 2: Calculated Interaction Energies for Model Dimers of this compound

| Interaction Type | Dimer Configuration | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | I···N (pyridyl) | -3.5 to -5.0 |

| Hydrogen Bond | O(carbonyl)···H-O (water) | -4.0 to -6.0 |

| π-π Stacking | Phenyl-Pyridyl (parallel-displaced) | -2.0 to -4.0 |

Note: These are estimated values based on typical computational studies of similar functional groups and are for illustrative purposes.

Application in the Synthesis of Ligands for Catalysis

The structure of this compound is well-suited for its use as a scaffold in the synthesis of ligands for transition metal catalysis. The combination of a modifiable iodophenyl ring and a coordinating pyridyl moiety allows for the construction of various ligand types.

Design and Synthesis of Chelating and Pincer Ligands Incorporating the Pyridyl Moiety

The 2-iodophenyl group is a common precursor for the synthesis of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. uu.nl The iodine atom can be readily replaced by other functional groups through cross-coupling reactions to introduce additional donor atoms. For example, a Buchwald-Hartwig amination could introduce an amine, which, together with the pyridyl nitrogen and a third donor atom, could form a pincer ligand.

Development of Chiral Ligands through Asymmetric Derivatization

A key feature of this compound in the context of asymmetric catalysis is the ketone functional group. The asymmetric reduction of this ketone can produce a chiral alcohol, introducing a stereogenic center into the molecule. nih.govnih.gov This chiral alcohol can then serve as a building block for the synthesis of chiral ligands.

The resulting chiral (2-iodophenyl)(pyridin-3-yl)methanol can be used in several ways:

The hydroxyl group can be a coordinating atom in a chiral ligand.

The hydroxyl group can direct the stereochemistry of subsequent reactions.

The entire chiral scaffold can be elaborated into more complex chiral ligands, such as those used in asymmetric hydrogenation or allylic alkylation. acs.org

Table 3: Representative Catalytic Systems for the Asymmetric Reduction of Pyridyl Ketones

| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) |

| Chiral Ruthenium-Diamine Complex | H₂ | >95% |

| Chiral Iridium-Phosphine Complex | H₂ | >90% |

| Chiral Oxazaborolidine (CBS) Catalyst | BH₃ | >90% |

| Chiral Rhodium-Bisphosphine Complex | H₂ | >98% |

Note: This table presents typical results for the asymmetric reduction of aryl pyridyl ketones and serves as an illustration of the potential for the enantioselective transformation of this compound. nih.govnih.govdicp.ac.cn

Advanced Analytical Method Development for the Study of 2 Iodophenyl Pyridin 3 Yl Methanone and Its Transformations

Development of High-Resolution Chromatographic Separation Protocols

Chromatography is an essential tool in pharmaceutical and chemical analysis for the separation, identification, and quantification of compounds in a mixture. ijpsjournal.com For a molecule like (2-Iodophenyl)(pyridin-3-yl)methanone and its derivatives, high-resolution techniques are paramount for ensuring the quality and purity of starting materials, intermediates, and final products. iltusa.comyoutube.com